Losartan Impurity B
CAS No.: 1159977-48-6
Cat. No.: VC0193140
Molecular Formula: C44H44Cl2N12O2
Molecular Weight: 843.81
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159977-48-6 |
|---|---|
| Molecular Formula | C44H44Cl2N12O2 |
| Molecular Weight | 843.81 |
| IUPAC Name | 1-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol |
| Standard InChI | InChI=1S/C44H44Cl2N12O2/c1-3-5-15-37-47-41(46)38(58(37)25-28-18-22-30(23-19-28)32-12-7-9-14-34(32)43-51-55-56-52-43)39(60)35(10-4-2)44-48-40(45)36(26-59)57(44)24-27-16-20-29(21-17-27)31-11-6-8-13-33(31)42-49-53-54-50-42/h6-9,11-14,16-23,35,39,59-60H,3-5,10,15,24-26H2,1-2H3,(H,49,50,53,54)(H,51,52,55,56) |
| SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(C(CCC)C5=NC(=C(N5CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8)CO)Cl)O)Cl |
| Appearance | Light Yellow Solid |
| Melting Point | >200°C (dec.) |
Introduction
Chemical Identity and Structural Characterization
Chemical Structure and Nomenclature
Losartan Impurity B is chemically identified as the potassium salt of 5-(4'-methyl-1,1'-biphenyl-2-yl)-2H-tetrazole, also known as the biphenyl tetrazole analogue of Losartan . This impurity exists as a derivative of the tetrazole component of the Losartan molecule, containing the biphenyl moiety but lacking the imidazole ring structure found in the parent compound. The impurity originates from unreacted starting material N-(triphenylmethyl)-5-[4(methyl)1,1'-biphenyl-2'-yl]tetrazole during the initial stages of Losartan synthesis .
Formation Mechanisms and Synthetic Pathways
Origin in the Synthetic Process
The formation of Losartan Impurity B is directly linked to the synthetic pathway of Losartan potassium. In the manufacturing process, Impurity B is generated when the starting material N-(triphenylmethyl)-5-[4(methyl)1,1'-biphenyl-2'-yl]tetrazole fails to react completely . This unreacted starting material becomes a significant impurity in the final product, typically detected at levels ranging from 0.05-0.15% in HPLC analysis of Losartan potassium bulk material .
Synthetic Routes for Reference Standards
Analytical Detection and Characterization Methods
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) represents the primary analytical method for detecting and quantifying Losartan Impurity B in pharmaceutical formulations. Research indicates that effective separation can be achieved using C18 columns with appropriate mobile phase compositions. The European Pharmacopoeia monograph for Losartan potassium (Monograph 2232) provides standardized methods for the identification and separation of Losartan potassium from its impurities and related substances .
Specifically, studies have demonstrated successful separation using columns such as Luna 5 μm C18(2) and Kromasil 5 μm C18, with mobile phases typically consisting of phosphate buffer and acetonitrile mixtures . Under optimized conditions, Impurity B can be effectively separated from other impurities and the parent compound, allowing for accurate identification and quantification.
Spectroscopic Identification
Identification and structural confirmation of Impurity B typically involves multiple spectroscopic techniques:
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Mass Spectrometry (MS): Provides molecular weight and fragmentation pattern information
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Infrared Spectroscopy (IR): Reveals functional group characteristics
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Nuclear Magnetic Resonance (NMR): Offers detailed structural information about the compound
These complementary techniques, when used together, provide comprehensive structural confirmation of Impurity B and help distinguish it from other related impurities or degradation products of Losartan potassium.
Regulatory Significance and Quality Control
Regulatory Guidelines and Specifications
Pharmaceutical regulatory authorities worldwide, including the FDA, EMA, and various pharmacopoeias, have established guidelines for monitoring and controlling impurities in medicinal products. For Losartan potassium, these guidelines specify acceptable limits for various impurities, including Impurity B. The European Pharmacopoeia Monograph 2232 for Losartan potassium provides specific methods and acceptance criteria for related substances .
Analytical Method Validation
For reliable quality control, analytical methods for detecting Impurity B must be properly validated in accordance with ICH guidelines. The validation parameters typically include:
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Specificity: Ensuring the method can distinguish Impurity B from other impurities and the active ingredient
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Linearity: Demonstrating proportional response across relevant concentration ranges
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Precision: Confirming reproducibility of results
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Accuracy: Verifying the method provides true results
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Limit of Detection/Quantification: Establishing the lowest detectable/quantifiable levels
The development of validated methods for Impurity B analysis is crucial for maintaining consistent quality control during Losartan potassium manufacture.
Significance in Process Optimization and Control
Process Understanding and Optimization
Understanding the formation mechanism of Impurity B provides valuable insights for process optimization in Losartan potassium manufacturing. By identifying the unreacted starting material as the source of this impurity, manufacturers can implement targeted process improvements to minimize its formation. These improvements might include optimizing reaction conditions, enhancing purification steps, or modifying synthetic routes to reduce the occurrence of Impurity B in the final product.
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